molecular formula C8H6INO4 B176996 Methyl 2-iodo-5-nitrobenzoate CAS No. 112239-00-6

Methyl 2-iodo-5-nitrobenzoate

Cat. No. B176996
M. Wt: 307.04 g/mol
InChI Key: INEMMZILZDRYJK-UHFFFAOYSA-N
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Description

“Methyl 2-iodo-5-nitrobenzoate” is a chemical compound with the molecular formula C8H6INO4 . It is used in various chemical reactions and has a molecular weight of 307.04 g/mol .


Synthesis Analysis

The synthesis of “Methyl 2-iodo-5-nitrobenzoate” involves nitration of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O . The process is environmentally friendly and has high selectivity .


Molecular Structure Analysis

The molecular structure of “Methyl 2-iodo-5-nitrobenzoate” consists of 8 carbon atoms, 6 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 4 oxygen atoms . The InChI key for this compound is INEMMZILZDRYJK-UHFFFAOYSA-N .


Chemical Reactions Analysis

“Methyl 2-iodo-5-nitrobenzoate” undergoes various chemical reactions. For instance, it is involved in the nitration of methyl 3-methylbenzoate . The nitration process is a key step in the synthesis of this compound .


Physical And Chemical Properties Analysis

“Methyl 2-iodo-5-nitrobenzoate” has a molecular weight of 307.04 g/mol . It has a computed XLogP3 value of 2.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound’s exact mass and monoisotopic mass are both 306.93416 g/mol .

Scientific Research Applications

  • Summary of the Application : Methyl 2-iodo-5-nitrobenzoate is used in the synthesis of 5-methyl-2-nitrobenzoic acid . This compound is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one, which is used in the production of raltitrexed . Raltitrexed is an antimetabolite drug used in cancer chemotherapy .
  • Methods of Application or Experimental Procedures : The production of 5-methyl-2-nitrobenzoic acid is achieved by the nitration of 3-methylbenzoic acid in sulfuric acid . The nitration process utilizes a high selectivity of substrates and a green nitrating process . This makes control of the reaction rate much easier .
  • Results or Outcomes : The new and environmentally friendly nitration process developed for the synthesis of 5-methyl-2-nitrobenzoic acid has several advantages. It reduces pollution from nitration with the application of new catalysts . The sulfuric acid used as a dehydrating agent and dispersion medium can be replaced with acetic anhydride . The acetic acid and/or the acetic anhydride can be recycled by vacuum distillation, reducing the amount of acid waste water emissions . In addition, the selectivity of nitration can be greatly increased .

properties

IUPAC Name

methyl 2-iodo-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEMMZILZDRYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465224
Record name METHYL 2-IODO-5-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-iodo-5-nitrobenzoate

CAS RN

112239-00-6
Record name METHYL 2-IODO-5-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 5 liter 3 necked flask, 2-iodo-5-nitro-benzoic acid (100 grams) was dissolved in methanol (3000 ml). The flask was fitted with a reflux condenser and 50 ml of concentrated sulfuric acid was added carefully with cooling. After the completion of the addition, the contents were refluxed for 3 days until completion of the reaction. The reaction was followed by TLC. After the completion of the reaction, the reaction mixture was concentrated to 1000 ml and allowed to cool. The product crystalized as a light yellow colored powder. The solid material was filtered and washed with water and methanol and air-dried. The yield was 90 grams.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
3000 mL
Type
reactant
Reaction Step Two
[Compound]
Name
3
Quantity
5 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
FG Baddar, M Gindy - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
… a-Iodonaphthalene condensed similarly with methyl 2-iodo-5-nitrobenzoate to give 4’-nitro- 1$henylnaphthalene-2’-carboxyZac acid, which was cyclised to a mixture of 7-nitro-3 : 4-…
Number of citations: 2 pubs.rsc.org
N Santschi, RC Sarott, E Otth… - Beilstein journal of …, 2014 - beilstein-journals.org
… Subsequently, through addition of methyl 2-iodo-5-nitrobenzoate (1 mM), the first wave could be unambiguously identified as the reduction of the hypervalent bond. Therefore, the more …
Number of citations: 27 www.beilstein-journals.org
Y Mankad, SS Thorat, P Das… - The Journal of …, 2022 - ACS Publications
… Following the General Procedure (C), an oven-dried round-bottom flask fitted with a magnetic stir bar was charged with the methyl 2-iodo-5-nitrobenzoate (1.7 g, 5.53 mmol) followed by …
Number of citations: 6 pubs.acs.org
HG Rule, FR Smith - Journal of the Chemical Society (Resumed), 1937 - pubs.rsc.org
accounted for in this way. A summary of the more definite results is given in the table, two molecular proportions of the benzoic ester being used to one of the naphthoate except in No. 1, …
Number of citations: 15 pubs.rsc.org
R Csuk, A Barthel, C Raschke - Tetrahedron, 2004 - Elsevier
… Compound 7u (2.0 g, 87%) was prepared from methyl 2-iodo-5-nitrobenzoate (2.0 g, 6.5 mmol) and 4-trifluoromethoxyaniline (1.4 g, 7.9 mmol) following GP2. Mp 49–52 C. H NMR (400 …
Number of citations: 61 www.sciencedirect.com

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